molecular formula C26H20N2O4S2 B12156372 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione

Cat. No.: B12156372
M. Wt: 488.6 g/mol
InChI Key: CSCHHWJIYKFXSC-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
    • A pyrrolidine ring (a five-membered ring containing nitrogen) with a 1,3-dione (diketone) substituent.
    • A benzothiazole ring fused to the pyrrolidine ring.
    • A thiophene ring attached to the benzothiazole.
    • A phenyl group with a prop-2-en-1-yloxy (allyloxy) substituent.
  • This compound exhibits interesting structural features, which may contribute to its biological activity.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers often use a combination of organic synthesis techniques to assemble complex molecules.
    • Industrial production methods would likely involve multi-step processes, including cyclization reactions, condensations, and functional group transformations.
  • Chemical Reactions Analysis

      Oxidation: The pyrrolidine-2,3-dione moiety could undergo oxidation to form a lactone.

      Reduction: Reduction of the carbonyl groups in the 1,3-dione could yield diol derivatives.

      Substitution: The phenyl group may participate in electrophilic aromatic substitution reactions.

      Common Reagents and Conditions: These would vary depending on the specific reaction. For example, oxidation might involve mild oxidants like DMSO or more aggressive ones like KMnO₄.

      Major Products: The exact products would depend on the reaction conditions and regioselectivity.

  • Scientific Research Applications

      Chemistry: Researchers might study its reactivity, stereochemistry, and novel synthetic methodologies.

      Biology and Medicine: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).

      Industry: Explore applications in materials science, such as organic electronics or catalysts.

  • Mechanism of Action

    • Unfortunately, specific information about the mechanism of action for this compound is not readily available. It would require experimental studies and molecular modeling to understand its interactions with biological targets.
  • Comparison with Similar Compounds

    • Similar compounds could include other pyrrolidine-based molecules with different substituents or variations in the benzothiazole or phenyl rings.
    • Uniqueness: Highlight its distinctive features, such as the combination of heterocyclic rings and the allyloxy substituent.

    Remember that while I’ve provided an overview, further research and experimental work would be necessary to fully explore this compound’s properties and applications

    Properties

    Molecular Formula

    C26H20N2O4S2

    Molecular Weight

    488.6 g/mol

    IUPAC Name

    4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

    InChI

    InChI=1S/C26H20N2O4S2/c1-3-12-32-17-9-7-16(8-10-17)22-21(23(29)19-5-4-13-33-19)24(30)25(31)28(22)26-27-18-11-6-15(2)14-20(18)34-26/h3-11,13-14,22,30H,1,12H2,2H3

    InChI Key

    CSCHHWJIYKFXSC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)OCC=C

    Origin of Product

    United States

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